

An In-Depth Technical Guide to 3-(Trifluoromethyl)phenyl Chloroformate

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenyl
chloroformate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenyl chloroformate is a reactive chemical intermediate of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its molecular structure, featuring a trifluoromethyl group on the phenyl ring and a chloroformate functional group, imparts unique reactivity and properties that make it a valuable reagent for the introduction of the 3-(trifluoromethyl)phenoxy carbonyl moiety into various molecules. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications, with a focus on its role in the development of pharmacologically active compounds.

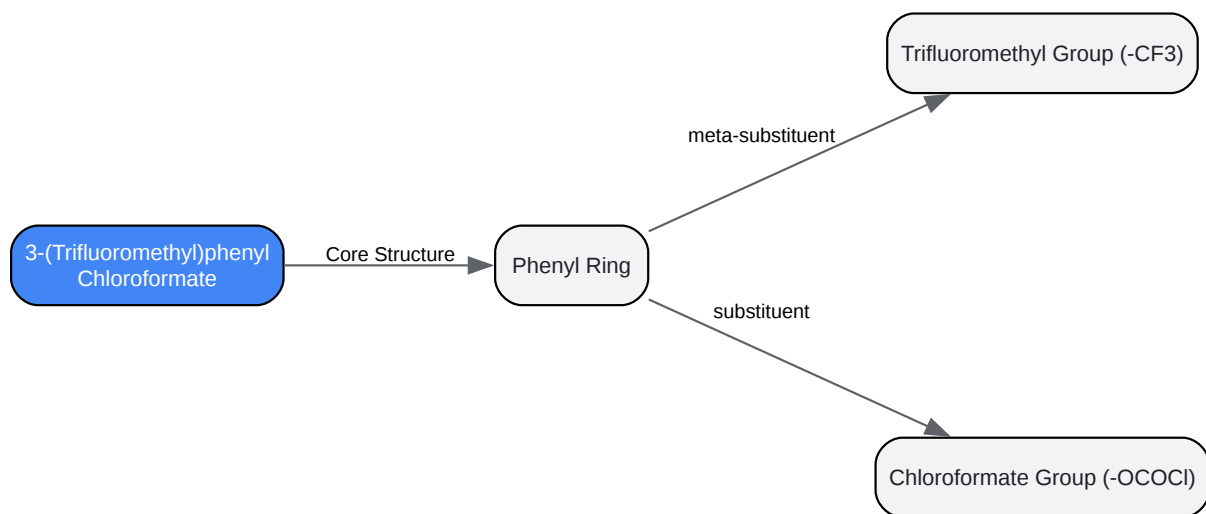
Molecular Structure and Properties

3-(Trifluoromethyl)phenyl chloroformate, with the chemical formula $C_8H_4ClF_3O_2$, is characterized by a benzene ring substituted with a trifluoromethyl group at the meta-position and a chloroformate group.^{[1][2]} The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the chloroformate moiety, making it a potent acylating agent.

Table 1: Physicochemical Properties of **3-(Trifluoromethyl)phenyl Chloroformate**

Property	Value	Reference
IUPAC Name	[3-(Trifluoromethyl)phenyl] carbonochloridate	[1]
CAS Number	95668-29-4	[1][2]
Molecular Formula	C ₈ H ₄ ClF ₃ O ₂	[1][2]
Molecular Weight	224.56 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	
Boiling Point (Predicted)	201.0 ± 40.0 °C	[3]
Density (Predicted)	1.444 ± 0.06 g/cm ³	[3]
Storage Temperature	2-8°C	[4]

A diagram illustrating the logical relationship of its core functional groups is provided below.



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Caption: Core functional groups of the molecule.

Synthesis

The primary synthetic route to **3-(Trifluoromethyl)phenyl chloroformate** involves the reaction of 3-(trifluoromethyl)phenol with a phosgene equivalent.

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)phenol and Phosgene

A general and widely utilized method for the synthesis of aryl chloroformates is the reaction of the corresponding phenol with phosgene or a phosgene equivalent, such as triphosgene.^[5]

Materials:

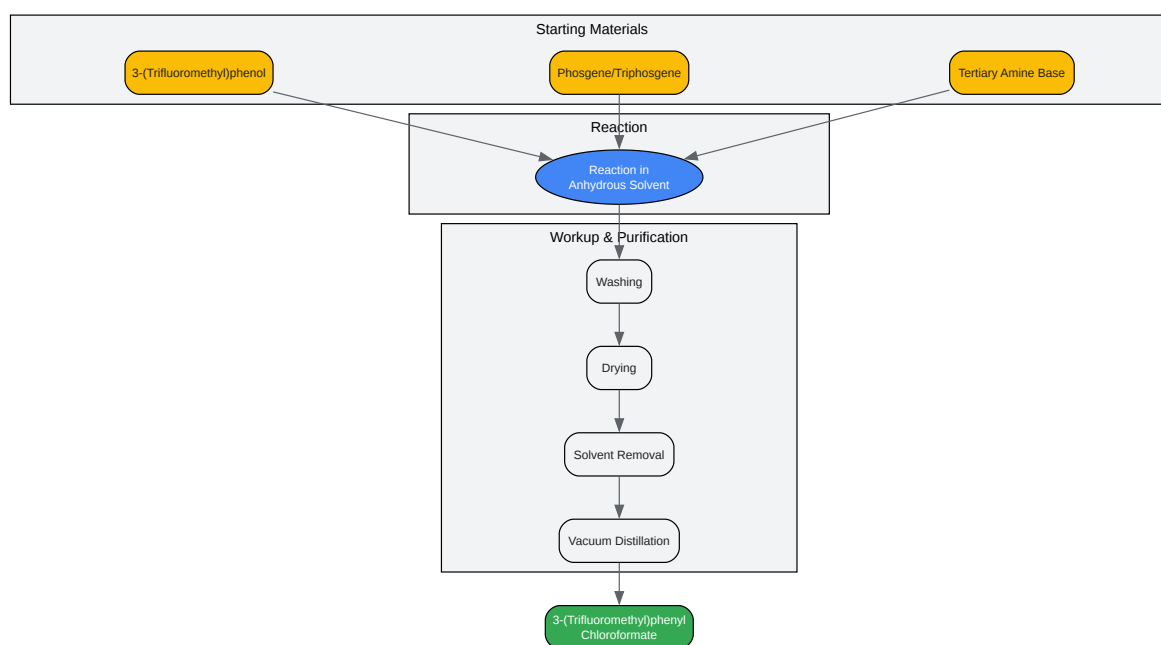
- 3-(Trifluoromethyl)phenol
- Phosgene (or triphosgene)
- Anhydrous aprotic solvent (e.g., toluene, dichloromethane)
- Tertiary amine base (e.g., pyridine, triethylamine)

Procedure:

- In a well-ventilated fume hood, dissolve 3-(trifluoromethyl)phenol in an anhydrous aprotic solvent.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add a solution of phosgene or triphosgene in the same solvent to the cooled phenol solution while stirring.
- Add a tertiary amine base dropwise to the reaction mixture to neutralize the hydrogen chloride byproduct that is formed.
- Allow the reaction to proceed at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, the reaction mixture is typically washed with dilute acid and brine to remove any remaining base and salts.
- The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **3-(trifluoromethyl)phenyl chloroformate**.

The workflow for this synthesis is depicted in the following diagram.



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Caption: General synthesis workflow.

Reactivity and Applications

The high reactivity of the chloroformate group makes **3-(trifluoromethyl)phenyl chloroformate** a versatile reagent for the synthesis of a variety of organic compounds, most notably carbamates.

Synthesis of Carbamates

The reaction of **3-(trifluoromethyl)phenyl chloroformate** with primary or secondary amines readily yields the corresponding carbamates. This transformation is fundamental in the synthesis of numerous biologically active molecules.

Experimental Protocol: General Carbamate Synthesis

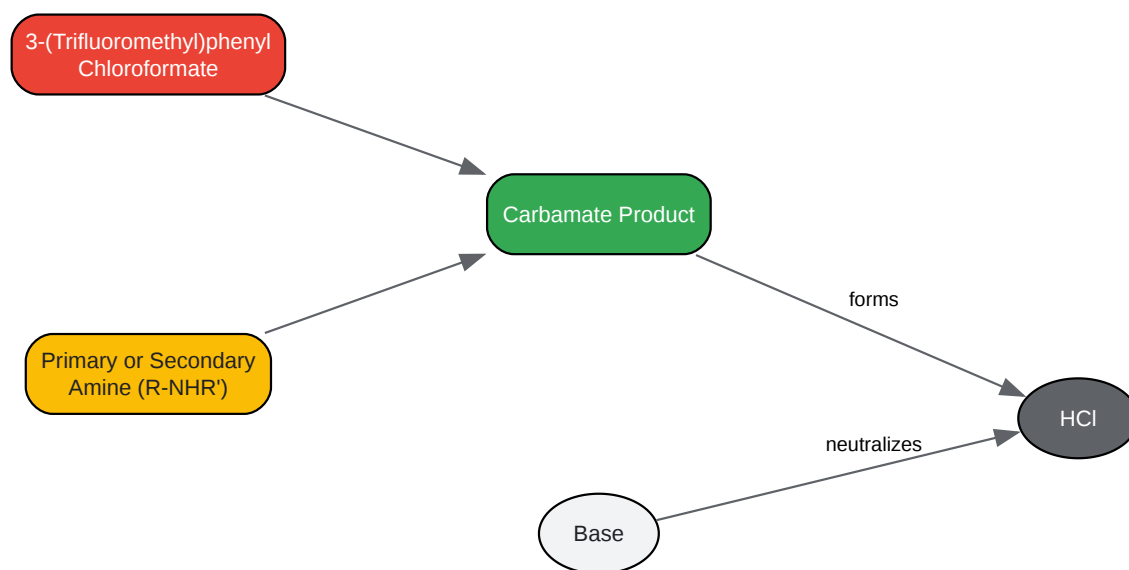
Materials:

- **3-(Trifluoromethyl)phenyl chloroformate**
- Primary or secondary amine
- Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Base (e.g., triethylamine, pyridine)

Procedure:

- Dissolve the amine in an aprotic solvent.
- Add a base to the solution to act as a scavenger for the liberated HCl.
- Cool the mixture to 0 °C.
- Slowly add a solution of **3-(trifluoromethyl)phenyl chloroformate** in the same solvent.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- The reaction is then quenched with water and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated to give the crude carbamate, which can be further purified by crystallization or chromatography.

A diagram of this reaction pathway is shown below.



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Caption: Carbamate synthesis reaction pathway.

Application in Drug Development: FAAH Inhibitors

A significant application of **3-(trifluoromethyl)phenyl chloroformate** is in the synthesis of inhibitors of Fatty Acid Amide Hydrolase (FAAH).[6] FAAH is an enzyme responsible for the degradation of endocannabinoids, and its inhibition is a therapeutic strategy for pain, inflammation, and anxiety.[7][8] Carbamate-based inhibitors have shown significant promise, and **3-(trifluoromethyl)phenyl chloroformate** serves as a key reagent in their synthesis.[9]

Safety and Handling

3-(Trifluoromethyl)phenyl chloroformate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory when handling this compound.

Conclusion

3-(Trifluoromethyl)phenyl chloroformate is a valuable and reactive intermediate with important applications in organic synthesis and drug discovery. Its unique structural features, particularly the electron-withdrawing trifluoromethyl group, render the chloroformate moiety highly susceptible to nucleophilic attack, making it an excellent reagent for the synthesis of carbamates and other derivatives. Its role in the development of FAAH inhibitors highlights its significance in medicinal chemistry. Proper handling and safety precautions are essential when working with this compound due to its hazardous nature. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

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